![molecular formula C13H9FN2O2S B1291000 1-苯磺酰基-5-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 1015608-79-3](/img/structure/B1291000.png)

1-苯磺酰基-5-氟-1H-吡咯并[2,3-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

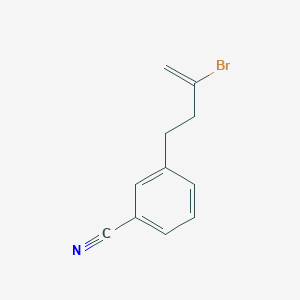

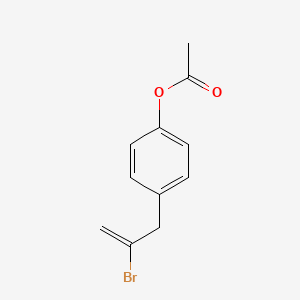

The compound "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine" is a chemical entity that appears to be of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of organotin compounds to produce benzene- and pyridinediboronic acids , and regiospecific annulation reactions to create fluorinated benzofuro[2,3-b]pyridines and related structures . Additionally, a green chemical synthesis approach has been developed for the synthesis of 2-benzenesulfonylpyridine, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide has been determined, providing insights into the planarity of the pyridine moiety and the conformation of the benzenesulfonohydrazide group . Such structural analyses are crucial for understanding the molecular geometry and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to undergo Suzuki reactions , as well as the formation of Schiff bases, as seen in the synthesis of N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide . These reactions are indicative of the types of chemical transformations that the compound "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various methods. For example, the phase behavior of selectively fluorinated compounds has been investigated using differential thermal analysis and polarised light microscopy . The optical properties, such as absorption and emission spectra, have also been reported for certain fluorinated pyridines . These studies provide a foundation for predicting the properties of "1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine".

科学研究应用

有机合成与杂环化合物开发

该化合物已被用于通过[3 + 2]环加成反应合成三唑并[4,5-b]吡啶-5-酮和吡咯并[3,4-b]吡啶-2-酮,展示出良好的收率和区域选择性 (Gao & Lam, 2008)。这些反应扩展了创建具有潜在药用价值的杂环化合物的工具箱。

抗病毒研究

在抗病毒研究中,该化合物的衍生物已被探索其作为抗 HIV 剂的潜力。具体而言,由 1-(2-氨基-5-氯苯磺酰基)-2-乙氧羰基-1H-吡咯合成的吡咯芳基砜 (PAS) 在亚微摩尔浓度下显示出与现有治疗方法(如奈韦拉平)相当的活性 (Silvestri 等人,2002 年)。这项研究强调了该化合物在新型治疗剂开发中的作用。

氟化技术

4-氟-1H-吡咯并[2,3-b]吡啶的合成展示了该化合物在氟化技术开发中的重要性,为创建具有增强生物活性的氟化类似物或改变的药代动力学性质提供了途径 (Thibault 等人,2003 年)。

治疗糖尿病和肥胖的 GPR119 激动剂

N-(3-(1,3-二氧代-2,3-二氢-1H-吡咯并[3,4-c]吡啶-4-氧基)苯基)苯磺酰胺作为 GPR119 激动剂的发现和优化突出了该化合物在治疗糖尿病和肥胖等代谢紊乱中的应用。这些新型 GPR119 激动剂在增强葡萄糖依赖性胰岛素分泌和改善代谢稳定性方面显示出有希望的结果 (Yu 等人,2014 年)。

绿色化学

在绿色化学领域,2-苯磺酰基吡啶及其衍生物的合成强调了该化合物在开发环保合成方法中的作用。优化了一种新的串联 SNAr/氧化工艺,以高收率和纯度生产目标砜,突出了可持续化学制造的潜力 (Trankle & Kopach, 2007)。

安全和危害

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for this compound are H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

未来方向

Pyrrolopyridine derivatives, including 1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, could be further studied for their potential in treating various diseases. For instance, they could be evaluated for their inhibitory effects on enzymes like HNE and FGFRs, which are associated with inflammatory diseases and various types of tumors, respectively .

属性

IUPAC Name |

1-(benzenesulfonyl)-5-fluoropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQNWSGBQDRMLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640126 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1015608-79-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)